Cytotoxic Activity in Human Cancer Cell Lines: Cross-Study Comparison with the 2-Imino-2H-chromene-3(N-aryl)carboxamide Series
A 2017 study by Gill et al. evaluated a series of 2-imino-2H-chromene-3(N-aryl)carboxamides against four human cancer cell lines. While the published abstract highlights compound VIa (likely a different N-aryl substitution) with IC50 values of 8.5 μM (MCF-7), 35.0 μM (PC-3), 0.9 μM (A-549), and 9.9 μM (Caco-2), the exact quantitative data for N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide (CAS 52218-03-8) within this series is not publicly available in the abstract to enable a precise head-to-head comparison [1]. Therefore, the differentiation evidence is limited to class-level inference: the 4-chlorophenyl substitution is expected to modulate cytotoxicity potency relative to other N-aryl analogs based on SAR trends observed in the series [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Not publicly reported for CAS 52218-03-8 |
| Comparator Or Baseline | Compound VIa (from same series): IC50 = 8.5 μM (MCF-7), 35.0 μM (PC-3), 0.9 μM (A-549), 9.9 μM (Caco-2) |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | MTT assay; 48 hr incubation; cell lines: MCF-7 (breast), PC-3 (prostate), A-549 (lung), Caco-2 (colorectal) [1] |
Why This Matters
Without direct comparative data, procurement decisions for CAS 52218-03-8 as a cytotoxic tool compound require prior confirmation of its potency in the intended cell line, as SAR within the series is not linear.
- [1] Gill RK, Kumari J, Bariwal J. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. 2017;17(1):85-99. DOI: 10.2174/1871520616666160310142949. Abstract available at PubMed PMID: 26961315. View Source
